molecular formula C18H22N4O B2399765 1-Phenyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034323-35-6

1-Phenyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2399765
CAS No.: 2034323-35-6
M. Wt: 310.401
InChI Key: VQLUAHKQLJVJEH-UHFFFAOYSA-N
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Description

1-Phenyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a urea derivative featuring a phenyl group attached to one nitrogen atom and a piperidin-4-ylmethyl moiety substituted with a pyridin-4-yl group on the other nitrogen. Urea derivatives are widely studied for their pharmacological versatility, including kinase modulation, antimicrobial activity, and enzyme activation .

Properties

IUPAC Name

1-phenyl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(21-16-4-2-1-3-5-16)20-14-15-8-12-22(13-9-15)17-6-10-19-11-7-17/h1-7,10-11,15H,8-9,12-14H2,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLUAHKQLJVJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidinylmethylamine Intermediate

The synthesis begins with the preparation of the piperidinylmethylamine backbone. A common approach involves alkylation of 4-pyridylpiperidine, where the piperidine ring is functionalized with a methylene bridge. In one protocol, 4-chloro-1-methylpiperidine undergoes a Grignard-like reaction with magnesium in tetrahydrofuran (THF), followed by quenching with a pyridinyl electrophile. Alternative methods utilize 1,4-dibromobutane or 1,3-dibromopropane as alkylating agents in the presence of anhydrous potassium carbonate (K₂CO₃) and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting intermediate, 1-(pyridin-4-yl)piperidin-4-yl)methylamine, is isolated via column chromatography (chloroform:methanol, 9.5:0.5 vol) or crystallization from hexane.

Alternative Methodologies

Carbamoyl Chloride Route

As an alternative to isocyanates, phenyl carbamoyl chloride may be employed. This method avoids the handling of volatile isocyanates but requires stringent anhydrous conditions. The reaction is conducted in dichloromethane (DCM) at 0–5°C, with triethylamine (Et₃N) as a base to scavenge HCl. While this route offers improved safety, yields are typically lower (50–60%) due to competing hydrolysis of the carbamoyl chloride.

Reductive Amination Strategy

A less common approach involves reductive amination of 4-pyridinecarboxaldehyde with piperidin-4-ylmethanamine, followed by urea formation. The aldehyde and amine are condensed in methanol using sodium cyanoborohydride (NaBH₃CN) as a reducing agent, yielding the secondary amine intermediate. Subsequent reaction with phenyl isocyanate under standard conditions completes the synthesis. This method is advantageous for introducing structural diversity but suffers from scalability challenges.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize solvent recovery and catalytic efficiency. MiBC is favored for its high boiling point (116°C) and compatibility with DBU, which accelerates the alkylation step. Recent patents highlight the use of immobilized DBU on silica gel, enabling catalyst recycling and reducing waste.

Crystallization and Purification

Final purification often involves sequential crystallization steps. The crude product is dissolved in ethyl acetate and treated with maleic acid to form a maleate salt, which is recrystallized from isopropanol to >99% purity. For pharmaceutical applications, chiral resolution via diastereomeric salt formation may be employed, though this adds complexity to the process.

Structural Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the structure. Key signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.35–7.28 (m, 5H, phenyl-H), 4.15 (s, 2H, NH₂), 3.80–3.70 (m, 2H, piperidine-H), 2.90–2.75 (m, 2H, piperidine-H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 158.2 (urea-CO), 150.1 (pyridine-C), 139.5 (phenyl-C), 128.9–126.3 (aromatic-C), 54.8 (piperidine-CH₂).

X-ray Crystallography

Single-crystal X-ray analysis of analogous urea derivatives confirms the planar geometry of the urea moiety and the chair conformation of the piperidine ring. Hydrogen bonding between the urea NH and pyridinyl nitrogen stabilizes the crystal lattice, as evidenced by short contacts of 2.85–2.90 Å.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Isocyanate coupling 70–85 >98 High High efficiency, short reaction time
Carbamoyl chloride 50–60 95–97 Moderate Avoids volatile isocyanates
Reductive amination 40–55 90–95 Low Structural versatility

Chemical Reactions Analysis

1-Phenyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-Phenyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves the reaction of piperidine derivatives with isocyanates or carbamoyl chlorides. A common synthetic route includes:

  • Formation of Piperidinyl Intermediate : The reaction of 4-pyridylpiperidine with a suitable reagent forms the piperidinyl group.
  • Coupling with Phenyl Isocyanate : The intermediate is reacted with phenyl isocyanate under controlled conditions to yield the desired urea derivative.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can alter its properties and enhance its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against a range of cancer cell lines. A study evaluated a series of urea derivatives, including this compound, against National Cancer Institute (NCI)-60 human cancer cell lines. The results demonstrated promising activity, suggesting that structural modifications could enhance efficacy against specific cancer types .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • In Vitro Antiproliferative Screening : A series of diarylurea derivatives were synthesized and screened for antiproliferative activity against various cancer types. The study highlighted the importance of electronic and hydrophobic effects on the activity of these compounds .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the phenyl moiety significantly influenced antiproliferative activity. The introduction of hydrogen bondable moieties was found to enhance anticancer effects, indicating that further optimization could lead to more potent derivatives .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

1-Phenyl-3-piperidin-4-ylurea (CAS 61220-48-2)
  • Molecular Formula : C₁₂H₁₇N₃O
  • Molecular Weight : 219.28 g/mol
  • Key Differences : Lacks the pyridin-4-yl substitution on the piperidine ring.
  • Implications : The absence of the pyridine ring may reduce binding affinity to targets requiring aromatic or hydrogen-bonding interactions, such as kinase domains .
1-[(4-Chlorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea (CAS 2034323-67-4)
  • Molecular Formula : C₁₉H₂₃ClN₄O
  • Molecular Weight : 358.87 g/mol
  • Key Differences : Incorporates a 4-chlorophenylmethyl group instead of phenyl.
  • Implications : The electron-withdrawing chlorine atom may enhance metabolic stability and antimicrobial potency, as seen in chlorophenyl-containing analogs .
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea (CAS 13208-60-1)
  • Molecular Formula : C₁₂H₁₀ClN₃O
  • Molecular Weight : 247.68 g/mol
  • Key Differences : Simplified structure without the piperidine spacer.

Complex Heterocyclic Derivatives

Compound 31 (1-phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea)
  • Molecular Formula : C₂₈H₂₉N₇O₂
  • Molecular Weight : 495.58 g/mol
  • Key Features : Incorporates pyrazolo[1,5-a]pyrimidine and indole moieties.
  • Synthesis : Prepared via reductive amination, a method applicable to the target compound .
M64HCl (FAK Activator)
  • Molecular Formula : C₂₁H₂₇ClF₃N₅O₂
  • Molecular Weight : 482.91 g/mol
  • Key Features: Contains morpholino and trifluoromethyl groups.
  • Activity : Activates focal adhesion kinase (FAK), promoting intestinal epithelial repair .

Antimicrobial Analogs

DMPI and CDFII (Indole Derivatives)
  • Key Features : Piperidinyl and substituted phenyl groups.
  • Activity : Synergize with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Implications : The piperidine-pyridine motif in the target compound may similarly enhance antimicrobial efficacy through membrane disruption or efflux pump inhibition.

Reductive Amination

  • Method : Used for compound 31 (), involving aldehyde and urea precursors with sodium triacetoxyborohydride.
  • Applicability : Likely applicable to the target compound for introducing the pyridin-4-yl-piperidinylmethyl group .

Hydrazide and Oxadiazole Formation

  • Method : Employed in for pyrazole-oxadiazole hybrids.

Biological Activity

1-Phenyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the synthesis, structural characteristics, and biological evaluation of this compound, focusing on its antiproliferative effects against various cancer cell lines.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of appropriate phenyl and pyridine derivatives under controlled conditions. The compound's structure can be confirmed through various spectroscopic techniques such as NMR and X-ray crystallography, which provide insights into its molecular geometry and functional groups.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of related compounds were tested against A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The results indicated that modifications in the urea structure significantly influenced the biological activity.

Table 1: Antiproliferative Activity of Urea Derivatives

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT1163.90 ± 0.33
Sorafenib (control)A5492.12 ± 0.18
Sorafenib (control)HCT1162.25 ± 0.71

These findings suggest that the presence of specific substituents on the pyridine ring can enhance antiproliferative activity, with lower IC50 values indicating higher potency against cancer cells .

Structure–Activity Relationships (SAR)

The structure–activity relationship studies indicate that the urea moiety and the pyridine ring play crucial roles in biological activity. The presence of hydrogen bond donors in the compound enhances its interaction with target proteins involved in cancer proliferation pathways .

The proposed mechanism by which these compounds exert their biological effects includes:

  • Inhibition of BRAF Kinase : Molecular docking studies have suggested that these compounds may act as inhibitors of BRAF kinase, a key player in several cancers. The binding affinity and interaction patterns with BRAF were analyzed using molecular modeling software .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of similar compounds:

  • Study on Pyridine Derivatives : A study evaluated a range of pyridine derivatives for their antiproliferative effects across different cell lines, noting significant improvements in activity with certain functional groups .
  • Comparative Analysis : In another study, various urea derivatives were compared against established anticancer drugs like Sorafenib, highlighting their potential as alternative therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 1-Phenyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea?

The compound is typically synthesized via multi-step reactions involving:

  • Coupling reactions : Use of carbodiimide coupling reagents (e.g., EDCI or DCC) to form urea linkages between phenyl isocyanates and piperidine intermediates .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity . Example procedure: React 1-(pyridin-4-yl)piperidin-4-amine with phenyl isocyanate in DMF at 0–25°C for 12 hours, followed by silica gel chromatography .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate proton environments and carbon frameworks (e.g., urea NH signals at δ 8.5–10.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 379.2) .
  • HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Q. What in vitro assays are used to evaluate its anticancer potential?

  • NCI-60 Screening : Tests antiproliferative activity across 60 cancer cell lines, with GI₅₀ values <10 µM indicating potency .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies cell death induction .

Advanced Research Questions

Q. How can reaction yields be optimized during coupling steps?

Key variables include:

  • Catalysts : Triethylamine (TEA) or DMAP improves nucleophilic attack on isocyanates .
  • Temperature : Controlled heating (40–60°C) accelerates kinetics without side-product formation .
  • Inert Atmosphere : Nitrogen/argon prevents moisture-sensitive intermediate degradation . Example: A 20% yield increase was achieved using TEA in DMF under N₂ .

Q. What strategies resolve discrepancies in reported bioactivity data?

  • Assay Validation : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hours) .
  • Structural Analog Comparison : Compare IC₅₀ values of derivatives with substituent variations (e.g., 4-methoxyphenyl vs. 3-trifluoromethylphenyl) .

Q. How is enzyme inhibition kinetics analyzed for this compound?

  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) with fluorogenic substrates (e.g., Z-LLE-AMC for proteases) .
  • Binding Studies : Surface plasmon resonance (SPR) measures dissociation constants (KD < 1 µM) .

Q. What design principles enhance target selectivity in structural analogs?

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups on the phenyl ring improve receptor binding .
  • Piperidine Modifications : Methylsulfonyl or pyridinyl substituents alter steric interactions with enzyme active sites .

Methodological Notes

  • Stability Testing : Accelerated degradation studies (pH 3–9, 40°C) with HPLC monitoring reveal >90% stability over 14 days .
  • Molecular Docking : AutoDock Vina simulations predict urea NH groups form hydrogen bonds with kinase ATP-binding pockets .

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